BenchChemオンラインストアへようこそ!

8-Methyl-decahydroquinoline

Catalytic hydrogenation Competitive adsorption Decahydroquinoline synthesis

8-Methyl-decahydroquinoline (8-MDHQ; CAS 52601-69-1, molecular formula C₁₀H₁₉N, MW 153.26) is a fully saturated bicyclic heterocycle belonging to the decahydroquinoline (DHQ) class. Its structure features a methyl substituent at the 8-position of the decahydroquinoline scaffold, rendering it conformationally flexible and stereochemically rich.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 52601-69-1
Cat. No. B3384120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-decahydroquinoline
CAS52601-69-1
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC1CCCC2C1NCCC2
InChIInChI=1S/C10H19N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-11H,2-7H2,1H3
InChIKeyUUNKAGONMZHCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-decahydroquinoline (CAS 52601-69-1): Procurement-Relevant Structural and Physicochemical Baseline


8-Methyl-decahydroquinoline (8-MDHQ; CAS 52601-69-1, molecular formula C₁₀H₁₉N, MW 153.26) is a fully saturated bicyclic heterocycle belonging to the decahydroquinoline (DHQ) class. Its structure features a methyl substituent at the 8-position of the decahydroquinoline scaffold, rendering it conformationally flexible and stereochemically rich [1]. The compound is available from multiple commercial suppliers at purities ranging from 95% to 98% . 8-MDHQ is naturally occurring in Nitraria plant species (e.g., *Nitraria sibirica*, *Nitraria schoberi*) and is structurally related to nitramine alkaloids [2].

Why 8-Methyl-decahydroquinoline Cannot Be Interchanged with Generic Decahydroquinoline Analogs


The decahydroquinoline class exhibits profound structure-activity divergence driven by ring-junction stereochemistry (cis vs. trans), N-substitution, and the position/nature of C-substituents [1]. For example, in antiarrhythmic screening, only 4 of 15 synthetic DHQ derivatives (D12–D15) displayed activity, and those with NO-releasing capability (D14, D15) offered an additional endothelial benefit absent in simpler analogs [2]. In the cannabinoid CB2 arena, DHQ amides achieve >25-fold selectivity for CB2 over CB1 through specific amide substituent optimization—a selectivity window that collapses with unsubstituted or differently substituted scaffolds [3]. The 8-methyl substitution of 8-MDHQ introduces a distinct steric and electronic environment on the saturated ring system, which affects catalyst adsorption during hydrogenation synthesis (8-methylquinoline exhibits stronger Ru catalyst surface adsorption than its partially hydrogenated intermediate 4H-8-MQL [4]) and also alters conformational equilibria relative to other methyl positional isomers (2-, 3-, 6-methyl DHQs) [5]. Consequently, 8-MDHQ cannot be treated as a generic DHQ surrogate in biological or catalytic applications.

8-Methyl-decahydroquinoline: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Synthetic Precursor Hydrogenation: Competitive Adsorption Advantage of 8-Methylquinoline Over Its 4H-Intermediate on Ru Catalysts

In the synthesis of 8-methyl-decahydroquinoline via hydrogenation of 8-methylquinoline (8-MQL), the substrate 8-MQL exhibits significantly stronger adsorption on Ru catalyst surface active sites compared to its partially hydrogenated intermediate 4H-8-MQL, as demonstrated by combined experimental and DFT studies. The massive adsorption of 8-MQL actively hampers further adsorption of 4H-8-MQL, creating a competitive adsorption bottleneck that determines overall reaction selectivity [1]. Full hydrogenation of 8-MQL to 8-methyl-decahydroquinoline (10H-8-MQL) was achieved within 120 minutes when catalyst dosage was increased from 5 wt% to 7 wt% under 160 °C and 7 MPa H₂ pressure [1].

Catalytic hydrogenation Competitive adsorption Decahydroquinoline synthesis

Catalyst-Dependent Hydrogenation Selectivity: 8-Methylquinoline Conversion Over Raney Nickel vs. Ruthenium/Carbon

Hydrogenation of 8-methylquinoline was compared over two distinct catalyst systems: Raney nickel (R-Ni) under 10 atm H₂ at ~200 °C and ruthenium on carbon (Ru/C) under 100 atm H₂ at 150 °C [1]. Over R-Ni, the initial product 1,2,3,4-tetrahydro-8-methylquinoline undergoes competitive conversion to the final decahydroquinoline product either directly or via 5,6,7,8-tetrahydro-8-methylquinoline formed by isomerization. In contrast, Ru/C promotes exclusively the direct hydrogenation of the 1,2,3,4-tetrahydro intermediate to the final decahydroquinoline product without the isomerization pathway [1].

Hydrogenation catalysis Raney Nickel Ruthenium on carbon 8-methylquinoline

Decahydroquinoline Amide CB2/CB1 Selectivity: Benchmarking the Scaffold's Potential for Cannabinoid Receptor Selectivity

Decahydroquinoline amide derivatives have been optimized as highly selective CB2 agonists, achieving CB2/CB1 selectivity ratios that significantly exceed those of earlier chemotypes [1]. In displacement assays, certain DHQ amides display Ki values at human CB2 in the nanomolar range with >25-fold selectivity over CB1 [1][2]. Unsubstituted or differently N-alkylated DHQ scaffolds lose this selectivity, underscoring the importance of the specific substitution pattern [2]. In the rat CFA model of acute inflammatory pain, two key DHQ amide compounds demonstrated in vivo analgesic efficacy that correlated with their CB2 selectivity profile [1].

Cannabinoid receptor CB2 agonist Selectivity Analgesia

Decahydroquinoline-Derived Antiarrhythmics: Activity Profile Differentiation Among D12–D15 Derivatives

In a screen of 15 novel decahydroquinoline derivatives (D1–D15), only D12–D15 displayed antiarrhythmic activity [1]. These four compounds were more active against aconitine-induced arrhythmias than calcium chloride-induced arrhythmias and were inactive in the adrenaline-induced arrhythmia model—a profile resembling quinidine and procainamide (Class I antiarrhythmics) [1]. Notably, D14 and D15 (at 10⁻⁵ M) additionally induced NO-dependent coronary vasodilation in the isolated guinea pig heart (Langendorff preparation), a property absent in D12 and D13 [1].

Antiarrhythmic Class I antiarrhythmic Nitric oxide Vasodilation

Polyhydroxylated Decahydroquinolines as Glycosidase Inhibitors: Ki Comparison with Octahydroindole Analogs

Enantiopure polyhydroxylated decahydroquinolines were synthesized and evaluated alongside octahydroindole analogs as castanospermine mimetics [1]. The decahydroquinoline derivative in which the N-atom was substituted by the aglycon moiety of voglibose exhibited inhibitory activity against α-L-fucosidase with a Ki in the low micromolar range, whereas octahydroindole analogs displayed a different selectivity profile across α- and β-D-glucosidases and α-D-mannosidase [1]. This demonstrates that the ring-expanded decahydroquinoline skeleton confers distinct glycosidase selectivity compared to the indolizidine-type octahydroindole scaffold [1].

Glycosidase inhibition Decahydroquinoline Octahydroindole Castanospermine analog

Analgesic Decahydroquinoline Derivatives: In Vivo Efficacy at Low Fractional Doses of LD₅₀

Ten decahydroquinoline derivatives were assessed for in vivo analgesic activity and opioid receptor involvement [1]. Compounds PAS-70 and PAS-71 demonstrated analgesic action at doses as low as 1/8 LD₅₀, with maximum analgesic effect developing within 20–60 minutes post-administration and lasting approximately two hours (PAS-70 at 1/4 LD₅₀; PAS-71 at 1/4 and 1/8 LD₅₀) [1]. This potency at low fractional LD₅₀ doses exceeds that of the reference drug metamizol (tested at 1/4 LD₅₀) [1].

Analgesic Decahydroquinoline Opioid receptor ED50

8-Methyl-decahydroquinoline: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Catalytic Hydrogenation Process Development: 8-MDHQ as a Model Substrate for Competitive Adsorption Studies

The well-characterized competitive adsorption between 8-methylquinoline and its partially hydrogenated intermediate 4H-8-MQL on Ru catalysts [1] makes 8-MDHQ an ideal model system for studying heterocycle hydrogenation kinetics and catalyst design. The ability to achieve full conversion to 8-MDHQ within 120 min at 7 wt% catalyst loading, 160 °C, and 7 MPa H₂ provides a quantitative benchmark for testing novel catalysts or optimizing industrial hydrogenation processes. The distinct mechanistic pathways observed over Raney Ni versus Ru/C [2] further support its use as a probe substrate for catalyst selectivity studies.

Cannabinoid CB2-Selective Ligand Development Using the 8-MDHQ Scaffold

The DHQ scaffold has been validated as a core for generating highly CB2-selective agonists with >25-fold selectivity over CB1 [3]. 8-MDHQ provides the base scaffold for amide derivatization strategies that have produced compounds with nanomolar CB2 affinity and demonstrated in vivo analgesic efficacy in the rat CFA inflammatory pain model. Procurement of 8-MDHQ is particularly relevant for medicinal chemistry programs targeting peripheral CB2 receptors while minimizing CB1-mediated central side effects.

Cardiovascular Research: Antiarrhythmic DHQ Derivatives with Endothelial NO-Releasing Capability

The DHQ chemotype has produced Class I antiarrhythmic compounds (D12–D15) with activity against aconitine-induced arrhythmias [4]. The discovery that specific DHQ derivatives (D14, D15) additionally induce NO-dependent coronary vasodilation at 10⁻⁵ M in isolated guinea pig heart [4] creates a unique dual-mechanism cardiovascular profile. 8-MDHQ serves as a starting scaffold for synthesizing and screening novel analogs that may combine antiarrhythmic and vasodilatory properties—a combination not found in standard Class I agents like quinidine or procainamide.

Glycosidase Inhibitor Discovery: Exploiting DHQ Scaffold Selectivity for α-L-Fucosidase

Polyhydroxylated DHQ derivatives exhibit a distinct glycosidase inhibition profile biased toward α-L-fucosidase (Ki in low μM range) rather than the glucosidase/mannosidase activity typical of octahydroindole-based inhibitors [5]. This selectivity fingerprint positions 8-MDHQ-derived polyhydroxylated analogs as valuable tools for probing fucosidase-related biological pathways, including cancer metastasis, inflammation, and lysosomal storage disorders where fucosidase inhibition is therapeutically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyl-decahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.